molecular formula C11H10ClN B1346354 4-Chloro-2,3-dimethylquinoline CAS No. 63136-62-9

4-Chloro-2,3-dimethylquinoline

Cat. No.: B1346354
CAS No.: 63136-62-9
M. Wt: 191.65 g/mol
InChI Key: KQXLLCFFOGCXJH-UHFFFAOYSA-N
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Description

4-Chloro-2,3-dimethylquinoline is a heterocyclic aromatic compound that belongs to the quinoline family Quinoline derivatives are known for their wide range of biological and pharmacological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2,3-dimethylquinoline can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the Friedländer synthesis is a well-known method for constructing quinoline derivatives. This method typically involves the reaction of aniline derivatives with carbonyl compounds in the presence of acidic or basic catalysts.

Another method involves the Skraup synthesis, which uses glycerol, aniline, and an oxidizing agent such as nitrobenzene or sulfuric acid. The reaction conditions often require high temperatures and careful control of the reaction environment to prevent side reactions.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactions using continuous flow reactors. These reactors allow for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product. Catalysts and solvents used in these processes are often chosen for their efficiency and environmental impact.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2,3-dimethylquinoline undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom in the 4-position is highly reactive and can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Electrophilic Substitution: The quinoline ring can participate in electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.

    Oxidation and Reduction: The compound can undergo oxidation to form quinoline N-oxides or reduction to form dihydroquinolines.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide, potassium thiolate, or primary amines are commonly used. Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.

    Electrophilic Substitution: Reagents such as nitric acid, sulfuric acid, or halogens (chlorine, bromine) are used under controlled conditions to achieve selective substitution.

    Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or potassium permanganate and reducing agents like sodium borohydride or lithium aluminum hydride are employed.

Major Products Formed

    Nucleophilic Substitution: Products include substituted quinolines with various functional groups replacing the chlorine atom.

    Electrophilic Substitution: Products include nitroquinolines, sulfonated quinolines, and halogenated quinolines.

    Oxidation and Reduction: Products include quinoline N-oxides and dihydroquinolines.

Scientific Research Applications

4-Chloro-2,3-dimethylquinoline has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives. Its reactivity makes it a valuable intermediate in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Quinoline derivatives, including this compound, are investigated for their potential as therapeutic agents. They are explored for their ability to interact with biological targets such as enzymes and receptors.

    Industry: The compound is used in the development of dyes, pigments, and other industrial chemicals. Its stability and reactivity make it suitable for various industrial applications.

Comparison with Similar Compounds

Similar Compounds

    4-Chloroquinoline: Lacks the two methyl groups, making it less sterically hindered and potentially less selective in its interactions.

    2,3-Dimethylquinoline: Lacks the chlorine atom, which reduces its reactivity in nucleophilic substitution reactions.

    4-Bromo-2,3-dimethylquinoline: Similar structure but with a bromine atom instead of chlorine, which may alter its reactivity and biological activity.

Uniqueness

4-Chloro-2,3-dimethylquinoline is unique due to the presence of both chlorine and methyl groups, which enhance its chemical reactivity and potential for selective interactions with biological targets. This combination of substituents makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

4-chloro-2,3-dimethylquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10ClN/c1-7-8(2)13-10-6-4-3-5-9(10)11(7)12/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQXLLCFFOGCXJH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC=CC=C2N=C1C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20284966
Record name 4-chloro-2,3-dimethylquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20284966
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63136-62-9
Record name Quinoline,3-dimethyl-
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Record name 4-chloro-2,3-dimethylquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20284966
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-chloro-2,3-dimethylquinoline
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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